2-Amino-3-ethoxypyrazine

Descripción

Significance of Heterocyclic Scaffolds in Academic Disciplines

Heterocyclic compounds, characterized by their ring structures containing at least one atom other than carbon, are fundamental building blocks in the molecular world. Their unique structural and electronic properties make them indispensable in numerous areas of research and industry.

Importance of Pyrazine (B50134) Derivatives in Organic Synthesis Research

Pyrazine derivatives are highly valuable in organic synthesis due to their versatile reactivity and ability to serve as precursors for more complex molecules. tandfonline.comresearchgate.net The pyrazine ring can undergo a variety of chemical transformations, including substitution, oxidation, and reduction, allowing for the creation of a diverse array of compounds. For instance, they are instrumental in the synthesis of pteridines and other polyfused heterocyclic systems. tandfonline.com The ability to functionalize the pyrazine core at different positions enables the fine-tuning of molecular properties, a crucial aspect in the development of new materials and pharmaceuticals. tandfonline.com Synthetic routes to pyrazines are well-established and include methods like the cyclodimerization of α-aminoketones or the condensation of 1,2-diketones with 1,2-diamines. researchgate.net

Role of Pyrazine Nuclei in Medicinal Chemistry Research

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of biologically active compounds and approved drugs. mdpi.combenthamdirect.comnih.gov Its presence can significantly influence a molecule's pharmacological profile, including its ability to bind to biological targets and its metabolic stability. nih.gov Pyrazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties. researchgate.netbenthamdirect.comresearchgate.net For example, pyrazinamide (B1679903) is a cornerstone drug in the treatment of tuberculosis, while other derivatives have been investigated as inhibitors of various enzymes and receptors. researchgate.netlifechemicals.com The structural diversity of pyrazine derivatives allows for the exploration of vast chemical space in the quest for new therapeutic agents. benthamdirect.com

Relevance in Materials Science and Agrochemistry Research

Beyond pharmaceuticals, pyrazine derivatives have found important applications in materials science and agrochemistry. In materials science, the electron-accepting nature of the pyrazine ring makes it a valuable component in the design of organic electronic materials. rsc.org Pyrazine-based polymers and other light-responsive materials are of interest for applications in solar cells, light-emitting diodes, and organic field-effect transistors. lifechemicals.comrsc.org In the field of agrochemistry, pyrazine derivatives have been developed as herbicides, fungicides, and insecticides. researchgate.netgoogle.comwipo.int The structural versatility of pyrazines allows for the creation of compounds with specific activities against target pests or weeds. researchgate.netgoogle.com

Contextualization of 2-Amino-3-ethoxypyrazine as a Subject of Advanced Chemical Investigation

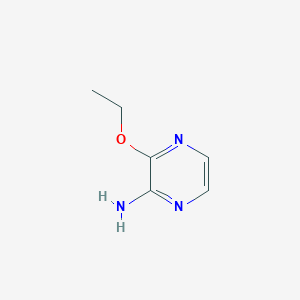

This compound (CAS No. 89464-86-8) is a specific pyrazine derivative that has garnered attention as a versatile building block in chemical synthesis. Its structure features an amino group at the 2-position and an ethoxy group at the 3-position of the pyrazine ring. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable intermediate for creating more complex heterocyclic systems.

The synthesis of this compound can be achieved through methods such as the nucleophilic substitution of a halogenated pyrazine precursor with sodium ethoxide. The presence of both an amino and an ethoxy group provides multiple reactive sites for further chemical modification, allowing for its incorporation into a wide range of molecular architectures. This versatility makes it a compound of interest for researchers exploring new pharmaceuticals, agrochemicals, and functional materials. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 89464-86-8 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

This table is based on available data and may vary depending on the specific supplier and grade of the compound.

Structure

2D Structure

Propiedades

IUPAC Name |

3-ethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULCYKWRRGZJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540156 | |

| Record name | 3-Ethoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-86-8 | |

| Record name | 3-Ethoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 2 Amino 3 Ethoxypyrazine and Its Analogues

Established Synthetic Routes to 2-Amino-3-ethoxypyrazine

The introduction of an amino group onto the electron-deficient pyrazine (B50134) ring is a common functionalization step. A primary method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, from the pyrazine core.

For instance, the synthesis of 2-aminopyrazine (B29847) can be achieved by treating 2-chloropyrazine (B57796) with anhydrous ammonia (B1221849) at elevated temperatures and pressures. google.com This direct amination approach is a foundational strategy in pyrazine chemistry. The reaction proceeds by the attack of ammonia on the carbon atom bearing the chlorine, followed by the elimination of hydrogen chloride.

Reaction Scheme: General Amination of Chloropyrazine

In the context of synthesizing this compound, a plausible route would involve the amination of a 2-chloro-3-ethoxypyrazine (B2820899) intermediate. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent ethoxy group would facilitate the nucleophilic attack by an ammonia equivalent. A similar transformation has been demonstrated in the synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine, where 2-amino-3-chloropyrazine (B41553) is reacted with 2-methylbenzylamine (B130908) in the presence of a base like potassium carbonate. prepchem.com

The introduction of the ethoxy group is most commonly achieved via etherification reactions, with the Williamson ether synthesis being a prominent method. wikipedia.orgmasterorganicchemistry.com This reaction involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com To synthesize this compound, this would typically involve the reaction of a 2-amino-3-hydroxypyrazine (which exists in tautomeric equilibrium with 2-aminopyrazin-3(2H)-one) with an ethylating agent.

The process begins with the deprotonation of the hydroxyl group on the pyrazine ring by a strong base, such as sodium hydride (NaH), to form a more nucleophilic pyrazinolate anion. youtube.com This anion then attacks an ethyl halide, such as ethyl iodide or ethyl bromide, to form the ether linkage. youtube.com

General Steps for Williamson Ether Synthesis:

Deprotonation: 2-Amino-3-hydroxypyrazine + NaH → Sodium 2-amino-pyrazin-3-olate + H₂

Nucleophilic Attack: Sodium 2-amino-pyrazin-3-olate + CH₃CH₂-Br → this compound + NaBr

This method is highly effective for preparing ethers from alcohols and is a cornerstone of organic synthesis. libretexts.org The choice of a non-protic solvent is often crucial to prevent interference with the strong base and the nucleophilic alkoxide.

Reductive methods are crucial for the derivatization of the pyrazine core and for introducing functionalities that may not be compatible with other reaction conditions. A key application is the reduction of a nitro group to an amine, which can be a strategic alternative to direct amination. A synthetic route could involve the nitration of a 3-ethoxypyrazine precursor, followed by reduction of the nitro group at the 2-position to yield the desired 2-amino product.

Another important reductive pathway involves the deoxygenation of pyrazine N-oxides. Pyrazine N-oxides can be prepared by various cyclization methods and serve as versatile intermediates. The subsequent reduction of the N-oxide to the parent pyrazine is a common step. For example, in the synthesis of a precursor to coelenterazine, a pyrazine N-oxide intermediate was effectively reduced to the corresponding 2-aminopyrazine derivative using zinc and acetic acid in dichloromethane. researchgate.net This highlights the utility of reductive steps in multi-step syntheses involving pyrazine heterocycles. Furthermore, catalytic hydrogenation using catalysts like Rh/Al₂O₃ can be employed for the reduction of the pyrazine ring itself, leading to saturated piperazine (B1678402) derivatives. researchgate.net

Advanced Synthetic Approaches to Related Ethoxypyrazine Derivatives

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds, including pyrazines. Transition-metal catalyzed reactions, in particular, have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for modifying halogenated pyrazines. rsc.org Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the pyrazine core, enabling the synthesis of a diverse library of analogues. rsc.org The electron-deficient nature of the pyrazine ring makes its halogenated derivatives excellent substrates for these transformations. rsc.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. rsc.org Halogenated pyrazines are particularly suitable substrates for this reaction. rsc.org

This methodology can be applied to synthesize analogues of this compound. For instance, a 2-amino-3-ethoxy-5-bromopyrazine intermediate could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 5-position. Research has shown that even readily available chloropyrazines can be successfully coupled with arylboronic acids using conventional palladium-phosphine catalysts, providing the coupled products in good to excellent yields. rsc.org

The table below summarizes representative conditions and outcomes for Suzuki coupling reactions performed on pyrazine substrates, demonstrating the versatility of this approach.

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Chloropyrazine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | 98 | rsc.org |

| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 95 | rsc.org |

| 2-Chloropyrazine | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/Water | 94 | rsc.org |

| 5-O-Triflyl-3-benzyl-2-aminopyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (10) | Na₂CO₃ | Toluene/Ethanol/Water | 85 | rsc.org |

Transition-Metal Catalyzed Coupling Reactions

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a viable strategy for the synthesis of aminopyrazines. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-pyrazine with an amine in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, a potential pathway involves the amination of a 2-halo-3-ethoxypyrazine derivative.

While specific literature detailing the Buchwald-Hartwig amination for this compound is not abundant, the general principles of this reaction can be applied. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), while ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and various biaryl phosphine (B1218219) ligands are employed to facilitate the catalytic cycle. The selection of a suitable ammonia surrogate, such as benzophenone (B1666685) imine or the use of ammonium (B1175870) salts, is often necessary to introduce the primary amino group. youtube.comsemanticscholar.org

A general representation of this strategy is the coupling of 2-chloro-3-ethoxypyrazine with an ammonia equivalent. The reaction conditions would need to be optimized to achieve a good yield and selectivity.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Varies |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | Varies |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | Varies |

Note: The yields are highly substrate-dependent and require optimization for the specific synthesis of this compound.

Oxidative Coupling Reactions

Oxidative coupling reactions provide another avenue for the synthesis of aminopyrazine derivatives. These reactions typically involve the formation of a C-N bond through an oxidative process, often catalyzed by a transition metal. One conceptual approach for the synthesis of this compound could involve the oxidative amination of 3-ethoxypyrazine. This would entail the direct introduction of an amino group onto the pyrazine ring at the C-2 position.

While direct C-H amination of pyrazines can be challenging, various methods have been developed for the oxidative coupling of related heterocyclic systems. These often employ catalysts based on copper, iron, or other transition metals, along with an oxidant. The reaction conditions, including the choice of catalyst, oxidant, and solvent, are critical for achieving the desired transformation.

Table 2: General Conditions for Oxidative C-N Coupling Reactions

| Catalyst | Oxidant | Solvent | Temperature (°C) |

| Cu(OAc)₂ | O₂ | DMF | 120 |

| FeCl₃ | t-BuOOH | Acetonitrile (B52724) | 80 |

| Ag₂O | (NH₄)₂S₂O₈ | H₂O/CH₃CN | 60 |

Note: These are general conditions and would require significant adaptation and optimization for the specific synthesis of this compound.

Cyclization Methodologies in Pyrazine Synthesis

Cyclization reactions are fundamental to the construction of the pyrazine ring system. Both intermolecular and intramolecular strategies are employed to build the heterocyclic core, which can then be further functionalized to yield this compound.

Intermolecular Cyclization Techniques

A common and well-established method for the synthesis of pyrazines is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net To synthesize a 2-aminopyrazine derivative, a suitable α-dicarbonyl compound can be reacted with a 1,2-diamine where one of the amine groups is part of a larger functional group that can be converted to an amino group.

For instance, the reaction of an α-ketoaldehyde or a glyoxal (B1671930) derivative with a diamine like ethylenediamine, followed by oxidation, can lead to the pyrazine ring. To introduce the amino and ethoxy groups at the desired positions, appropriately substituted precursors are required. For example, the condensation of an ethoxy-substituted α-dicarbonyl compound with a diamine precursor to an aminopyrazine could be a viable route. The subsequent oxidation of the initially formed dihydropyrazine (B8608421) is a crucial step to yield the aromatic pyrazine ring.

Table 3: Examples of Intermolecular Cyclization for Pyrazine Synthesis

| Dicarbonyl Compound | Diamine | Oxidant | Yield (%) |

| Glyoxal | Ethylenediamine | Air | Moderate |

| 2,3-Butanedione | 1,2-Diaminopropane | MnO₂ | Good |

| Phenylglyoxal | 1,2-Phenylenediamine | O₂ | High |

Intramolecular Cyclization Techniques

Intramolecular cyclization strategies offer a powerful means to construct the pyrazine ring with a high degree of control over the substitution pattern. These methods often involve the cyclization of a linear precursor that already contains the necessary atoms and functional groups.

One approach involves the cyclization of α-amino acid derivatives. For example, the dimerization of α-amino aldehydes can lead to the formation of 2,5-disubstituted pyrazines. rsc.org While this typically yields symmetrically substituted products, modifications to the starting materials and reaction conditions could potentially lead to unsymmetrically substituted pyrazines.

Another strategy involves the cyclization of N-substituted amino acid derivatives where the substituent contains a functionality that can participate in ring closure. For instance, a suitably designed acyclic precursor containing the C-N-C-C-N-C backbone could undergo intramolecular condensation to form the dihydropyrazine ring, which is then oxidized to the pyrazine. frontiersin.org

Electro-oxidative Cyclization Protocols

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants in organic synthesis. Electro-oxidative cyclization can be employed for the formation of heterocyclic rings, including pyrazines. This technique involves the anodic oxidation of a suitable precursor to generate a reactive intermediate that undergoes intramolecular cyclization.

For the synthesis of aminopyrazines, one could envision the electro-oxidative cyclization of an acyclic precursor containing both amino and other functionalities that can participate in ring closure. Another potential route is the electrochemical amination of pyrazine N-oxides. The N-oxide functionality can activate the pyrazine ring towards nucleophilic attack, and subsequent electrochemical reduction could yield the aminopyrazine. While specific protocols for this compound are not well-documented, the general principles of electrosynthesis of N-heterocycles are applicable. rsc.org

Nucleophilic Substitution Reactions in Pyrazine Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction in the functionalization of electron-deficient heterocyclic rings like pyrazine. The presence of the two nitrogen atoms withdraws electron density from the ring, making it susceptible to attack by nucleophiles. This methodology is particularly useful for introducing substituents onto a pre-formed pyrazine core.

A plausible synthetic route to this compound via nucleophilic substitution starts from a dihalopyrazine, such as 2,3-dichloropyrazine. The differential reactivity of the two chlorine atoms can be exploited to introduce the ethoxy and amino groups sequentially. Typically, the reaction with an alkoxide, such as sodium ethoxide, would occur first, followed by amination. The amination step can be challenging and may require harsh conditions or the use of a strong nucleophile like sodium amide. masterorganicchemistry.com

A patent for the synthesis of the related compound, 2-amino-3-methoxy-5-bromopyrazine, describes a two-step process starting from 2-amino-3,5-dibromopyrazine. google.com In this process, one of the bromine atoms is selectively replaced by a methoxy (B1213986) group. A similar strategy could be adapted for the synthesis of this compound, starting from a 2-amino-3-halopyrazine and reacting it with sodium ethoxide.

Table 4: Nucleophilic Substitution on Halopyrazines

| Halopyrazine | Nucleophile | Product |

| 2-Chloropyrazine | NaOCH₃ | 2-Methoxypyrazine |

| 2,3-Dichloropyrazine | 1. NaOC₂H₅, 2. NH₃ | This compound |

| 2-Amino-3-bromopyrazine | NaOC₂H₅ | This compound |

Mechanistic Investigations of this compound Formation and Transformation

The formation of the pyrazine ring, a key structural feature of this compound, involves several synthetic strategies. The transformation of functional groups on the pyrazine core is crucial for introducing the amino and ethoxy substituents. Mechanistic investigations provide insight into the sequence of bond-forming and bond-breaking events that govern the synthesis of these heterocyclic compounds.

Proposed Reaction Mechanisms for Pyrazine Annulation

Pyrazine annulation, the formation of the pyrazine ring, can be achieved through various condensation reactions. A prevalent method for synthesizing substituted pyrazines involves the condensation of α-dicarbonyl compounds with 1,2-diamines. slideshare.net The initial step is the nucleophilic attack of one amino group on a carbonyl group, forming a hemiaminal, which then dehydrates to an imine. A second intramolecular condensation between the remaining amino and carbonyl groups leads to a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine ring. slideshare.netacs.org

One of the most significant synthetic routes that provides insight into the formation of precursors for alkoxypyrazines is the Reuben G. Jones synthesis. This method involves the double condensation of a 1,2-dicarbonyl compound (like an α-ketoaldehyde) with an α-aminoamide. beilstein-journals.orgresearchgate.net A proposed mechanism for this reaction suggests the following key steps: researchgate.net

Initial Condensation: The α-aminoamide condenses with the α-ketoaldehyde to form an imine intermediate.

Cyclization: An intramolecular reaction occurs where the amide nitrogen attacks the second carbonyl group, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate undergoes dehydration to form a 2-hydroxypyrazine.

The regioselectivity of this reaction, particularly when using asymmetrical α-ketoaldehydes, is a critical aspect of the mechanistic investigation. The formation of the major product, often a 3,5-substituted-2-hydroxypyrazine, can be counterintuitive but has been rationalized by considering the stability of intermediates and the reaction conditions, such as temperature and the nature of the base used. beilstein-journals.orgresearchgate.net

Another mechanistic pathway involves the dehydrogenative coupling of β-amino alcohols. acs.org This process, often catalyzed by metal complexes, is proposed to proceed through the following steps:

Dehydrogenation: The alcohol is first dehydrogenated to an amino ketone.

Dimerization: Two molecules of the amino ketone then condense to form a dihydropyrazine intermediate.

Aromatization: The dihydropyrazine is subsequently dehydrogenated to yield the final aromatic pyrazine derivative. acs.org

Chemoenzymatic pathways have also been explored for the synthesis of alkylpyrazines, which can be precursors to functionalized pyrazines. For example, the condensation of two molecules of aminoacetone (derived from L-threonine) can form 2,5-dimethyl-3,6-dihydropyrazine, which is then oxidized to 2,5-dimethylpyrazine (B89654). nih.govresearchgate.net

Kinetic Studies of Ethoxypyrazine Synthetic Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of reaction mechanisms and optimization of synthetic conditions. While detailed kinetic studies specifically for the synthesis of this compound are not extensively reported in the literature, data from related pyrazine and heterocyclic compound syntheses can offer valuable insights.

The kinetics of ligand substitution in pyrazine-containing complexes have been studied, providing information on the rates of formation and dissociation of these complexes. For instance, the rates of formation for pentacyanoruthenate(II) complexes with pyrazine derivatives are typically first-order with respect to the ligand concentration. rsc.org Such studies help in understanding the coordination chemistry that can be relevant in metal-catalyzed pyrazine syntheses.

In the context of bioorthogonal chemistry, the kinetics of the inverse-electron-demand Diels-Alder reaction between tetrazines (which are also nitrogen-containing heterocycles) and various dienophiles have been extensively investigated using techniques like stopped-flow spectrophotometry. nih.gov These studies measure second-order rate constants and reaction half-lives, demonstrating how substituent effects influence reaction rates. nih.gov Although this is a different reaction type, the methodologies are applicable to studying the kinetics of pyrazine formation, particularly in cycloaddition-based synthetic routes.

For the Reuben G. Jones synthesis, optimization studies have implicitly explored kinetics by varying parameters like temperature, solvent, and the rate of addition of reagents to improve yields and regioselectivity. beilstein-journals.orgresearchgate.net The observation that low temperatures favor the desired product suggests a kinetic-thermodynamic interplay where the formation of a specific intermediate is kinetically favored under certain conditions. researchgate.net

The table below summarizes reaction conditions from an optimization study of the Reuben G. Jones synthesis, which indirectly relates to the kinetics of forming the pyrazine precursor.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) of Major Isomer | Ratio of Isomers (3:4) |

|---|---|---|---|---|---|

| 1 | Methanol (B129727) | NaOH | -30 | 45 | 90:10 |

| 2 | Ethanol | NaOH | -30 | 48 | 88:12 |

| 3 | Methanol | KOH | -30 | 42 | 89:11 |

| 4 | Methanol | NaOH | 0 | 35 | 75:25 |

| 5 | Isopropanol | NaOH | -30 | 50 | 85:15 |

This data illustrates how changing reaction parameters affects the outcome, which is a direct consequence of the underlying reaction kinetics. For example, the decrease in yield and regioselectivity at a higher temperature (Entry 4) suggests that side reactions or the formation of the thermodynamically more stable but undesired isomer become more competitive.

Chemical Reactivity and Derivatization Studies of 2 Amino 3 Ethoxypyrazine

Chemical Transformations Involving the Amino Group

The amino group at the C-2 position of the pyrazine (B50134) ring is a key site for a variety of chemical modifications, including acylation, alkylation, and diazotization reactions. These transformations allow for the introduction of diverse functional groups, significantly altering the molecule's properties.

Acylation Reactions and Amide Formation

The primary amino group of 2-amino-3-ethoxypyrazine can readily undergo acylation when treated with acylating agents such as acyl halides or acid anhydrides. wikipedia.org This nucleophilic acyl substitution reaction results in the formation of a stable amide bond. youtube.com The reaction typically proceeds in the presence of a base, which serves to neutralize the acidic byproduct. youtube.com Studies on similar aminopyrazine systems have shown that the choice of base can influence whether mono- or di-acylation occurs. researchgate.net

The general form of this reaction allows for the introduction of a wide array of acyl groups, thereby enabling the synthesis of a diverse library of N-(3-ethoxypyrazin-2-yl)amides.

Table 1: Examples of Acylation Reactions

| Acylating Agent | Resulting Amide Product | Functional Group Introduced |

|---|---|---|

| Acetyl Chloride | N-(3-ethoxypyrazin-2-yl)acetamide | Acetyl |

| Benzoyl Chloride | N-(3-ethoxypyrazin-2-yl)benzamide | Benzoyl |

| Acetic Anhydride | N-(3-ethoxypyrazin-2-yl)acetamide | Acetyl |

Alkylation Reactions

Alkylation of the amino group on the this compound molecule is another important pathway for derivatization. This reaction involves the treatment of the aminopyrazine with an alkyl halide, leading to the formation of secondary or tertiary amines. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide.

Detailed research findings on the direct alkylation of this compound are not extensively documented, but studies on related pyrazine derivatives indicate that such reactions are feasible. For instance, metalation of methyl-substituted pyrazines followed by reaction with alkyl halides has been shown to produce alkylated pyrazines in good yields. elsevierpure.com This suggests that the amino group of this compound could similarly be functionalized, potentially after protection or under specific catalytic conditions to control the degree of alkylation.

Diazotization and Sandmeyer Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process known as diazotization. organic-chemistry.org This reaction is typically carried out at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). libretexts.org The resulting 3-ethoxypyrazine-2-diazonium salt is a versatile intermediate. organic-chemistry.org

These diazonium salts are often used immediately in subsequent reactions due to their potential instability. libretexts.org One of the most significant applications is the Sandmeyer reaction, where the diazonium group is replaced by a nucleophile, catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for introducing a variety of substituents onto the pyrazine ring that are not easily accessible through direct substitution methods. organic-chemistry.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Table 2: Potential Sandmeyer Reactions for 3-Ethoxypyrazine-2-diazonium Chloride

| Copper(I) Reagent | Expected Product | Substituent Introduced |

|---|---|---|

| Copper(I) Chloride (CuCl) | 2-Chloro-3-ethoxypyrazine (B2820899) | -Cl |

| Copper(I) Bromide (CuBr) | 2-Bromo-3-ethoxypyrazine | -Br |

| Copper(I) Cyanide (CuCN) | 3-Ethoxypyrazine-2-carbonitrile | -CN |

Reactions at the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is generally more stable than the amino group, but it can undergo specific reactions under more forceful conditions, primarily involving the cleavage of the ether bond.

Ether Cleavage and Hydrolysis Pathways

The ether linkage in this compound can be cleaved under strongly acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org This reaction is a common method for converting ethers into alcohols and alkyl halides. chemistrysteps.com The process begins with the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl group in an Sₙ2 reaction, leading to the formation of 2-amino-3-hydroxypyrazine (the corresponding pyrazinol) and an ethyl halide. This pathway is favored because the carbon atom of the ethyl group is a primary carbon and thus susceptible to Sₙ2 attack. masterorganicchemistry.com

Table 3: Products of Ether Cleavage

| Reagent | Pyrazine Product | Alkyl Halide Product |

|---|---|---|

| Hydroiodic Acid (HI) | 2-Amino-3-hydroxypyrazine | Ethyl iodide |

| Hydrobromic Acid (HBr) | 2-Amino-3-hydroxypyrazine | Ethyl bromide |

Transetherification Reactions

Transetherification is a reaction in which the alkoxy group of an ether is exchanged with an alcohol, typically in the presence of an acid or base catalyst. While specific studies on the transetherification of this compound are limited, the general principles of this reaction can be applied. For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or propanol) under catalytic conditions could potentially lead to the corresponding 2-amino-3-methoxypyrazine or 2-amino-3-propoxypyrazine.

Recent advancements have shown that N-heterocyclic carbenes (NHCs) can efficiently catalyze transesterification and acylation reactions, which are mechanistically related to transetherification. organic-chemistry.org Furthermore, iron-based catalysts have been employed for selective etherification and transetherification reactions involving alcohols. acs.org These modern catalytic methods could offer potential pathways for modifying the ethoxy group of this compound under milder conditions than traditional acid-catalyzed approaches.

Electrophilic and Nucleophilic Substitution on the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally makes electrophilic aromatic substitution reactions challenging. However, the presence of activating groups such as an amino and an ethoxy group in this compound can significantly influence the reactivity of the pyrazine nucleus towards electrophiles. The amino group, being a strong activating group, and the ethoxy group, a moderately activating group, both direct electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C3 and the nitrogen at position 1, and para is C5. The positions ortho to the ethoxy group are C2 and the nitrogen at position 4, and para is C6. The interplay of these two activating groups governs the regioselectivity of substitution reactions.

Halogenation Studies

Direct halogenation of pyrazine itself is often difficult due to the ring's low reactivity towards electrophiles. However, the presence of the activating amino and ethoxy groups in this compound facilitates halogenation.

Research into the halogenation of similar pyrazine systems provides insights into the potential reactivity of this compound. For instance, the bromination of 2-aminopyrazine (B29847) has been shown to yield halogenated products. A patented process describes the bromination of 2-aminopyrazine in a polar solvent in the presence of an alkali or alkaline earth metal salt of a weak acid. google.com This reaction yields 2-amino-3,5-dibromopyrazine, indicating that substitution occurs at the positions ortho and para to the amino group. google.com

While specific studies on the halogenation of this compound are not widely reported, it is anticipated that the reaction would proceed with substitution at the C5 and/or C6 positions, which are activated by both the amino and ethoxy groups. The reaction conditions would likely be a key factor in determining the degree and regioselectivity of halogenation.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | Bromine | Polar solvent, alkali/alkaline earth metal salt of a weak acid, -5 to +30 °C | 2-Amino-3,5-dibromopyrazine | Good | google.com |

Nitration and Sulfonation Investigations

Direct nitration and sulfonation of pyrazines are generally challenging reactions due to the electron-deficient nature of the ring and the acidic conditions typically employed, which can lead to the protonation of the ring nitrogens, further deactivating the ring.

Investigations into the nitration of related amino-substituted heterocyclic compounds, such as 2-aminopyridine (B139424), have shown that the reaction can be complex. Direct nitration of 2-aminopyridine can lead to the formation of 2-nitraminopyridine, where the nitro group substitutes on the amino group, as well as ring-nitrated products. sapub.org The regioselectivity of ring nitration is influenced by the reaction conditions. sapub.org Given these complexities, the direct nitration of this compound would require careful optimization of reaction conditions to achieve selective ring substitution and avoid N-nitration or oxidative degradation. libretexts.org

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic and heteroaromatic rings, particularly those that are electron-deficient. wikipedia.orgbaranlab.org This technique utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, forming a lithiated intermediate that can then be quenched with various electrophiles. wikipedia.orgbaranlab.org

Both the amino and alkoxy groups are known to be effective directing groups for metalation. wikipedia.org In this compound, the amino group at C2 and the ethoxy group at C3 can direct lithiation to their respective ortho positions. The amino group would direct to the C3 position (already substituted) and the N1 position, while the ethoxy group would direct to the C2 position (already substituted) and the N4 position. More importantly for C-H functionalization, these groups can direct metalation to the C5 and C6 positions of the pyrazine ring.

Studies on the ortho-lithiation of pyrazine derivatives have demonstrated the utility of this approach for introducing a wide range of functional groups. cmu.eduacs.org For instance, tert-butoxycarbonyl-protected amines have been used as effective directing groups for the ortho-metalation of pyrazines. cmu.edu The resulting lithiated species can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents onto the pyrazine ring.

While specific metalation studies on this compound are limited, the principles of DoM suggest that this would be a viable and highly regioselective method for its functionalization. The choice of the organolithium base and reaction conditions would be crucial in controlling the site of metalation.

| Substrate Class | Directing Group | Base | Position of Lithiation | Subsequent Functionalization | Reference |

|---|---|---|---|---|---|

| Pyrazines | tert-Butoxycarbonyl-protected amine | Alkyllithium | ortho to directing group | Reaction with various electrophiles | cmu.edu |

| Aromatic Compounds | Methoxy (B1213986), tertiary amine, amide | n-Butyllithium | ortho to directing group | Electrophilic aromatic substitution | wikipedia.org |

Spectroscopic and Advanced Analytical Methodologies for Research on 2 Amino 3 Ethoxypyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

In ¹H NMR spectroscopy of 2-Amino-3-ethoxypyrazine, distinct signals are expected for each unique proton environment. The spectrum would feature signals from the pyrazine (B50134) ring protons, the amino group protons, and the ethoxy group protons.

Pyrazine Ring Protons (H-5, H-6): The two protons on the pyrazine ring are chemically distinct and would appear in the aromatic region of the spectrum. They are expected to couple with each other, resulting in two doublets.

Amino Protons (-NH₂): The two protons of the amino group are typically observed as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Ethoxy Protons (-OCH₂CH₃): The ethoxy group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-OCH₂-) protons, which are split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.75 | Doublet (d) | ~2.5 | 1H |

| H-6 | ~7.60 | Doublet (d) | ~2.5 | 1H |

| -NH₂ | ~4.80 | Broad Singlet (br s) | - | 2H |

| -OCH₂CH₃ | ~4.40 | Quartet (q) | ~7.0 | 2H |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.0 | 3H |

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum of this compound would display a separate signal for each unique carbon atom. The chemical shifts are highly dependent on the electronic environment of each carbon.

Pyrazine Ring Carbons: The four carbons of the pyrazine ring would show distinct signals. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C-2 and C-3) are expected to be significantly deshielded and appear at a high chemical shift (far downfield). The C-5 and C-6 carbons would appear at a lower chemical shift.

Ethoxy Group Carbons: The two carbons of the ethoxy group would be observed in the aliphatic region of the spectrum. The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen atom, while the terminal methyl carbon (-CH₃) would be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~150 |

| C-5 | ~130 |

| C-6 | ~125 |

| -OCH₂CH₃ | ~65 |

| -OCH₂CH₃ | ~15 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. libretexts.orgcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting:

The H-5 proton signal to the C-5 carbon signal.

The H-6 proton signal to the C-6 carbon signal.

The -OCH₂- proton signal to the -OCH₂- carbon signal.

The -CH₃ proton signal to the -CH₃ carbon signal. Quaternary carbons (C-2, C-3) and the labile amino protons would not produce signals in a standard HSQC experiment.

A correlation from the methylene (-OCH₂-) protons to the C-3 of the pyrazine ring, confirming the position of the ethoxy group.

Correlations from the H-5 proton to carbons C-3 and C-6.

Correlations from the H-6 proton to carbons C-2 and C-5.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. nih.gov The molecular formula of this compound is C₆H₉N₃O, corresponding to a molecular weight of approximately 139.15 g/mol .

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds. escholarship.orgsigmaaldrich.com this compound is expected to be amenable to GC-MS analysis.

In a typical GC-MS experiment, the compound would first be separated from a mixture on a gas chromatography column, and its retention time would be recorded. Upon elution from the column, it would enter the mass spectrometer, where it is ionized, commonly by Electron Ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 139. The spectrum would also display a series of fragment ions resulting from the decomposition of the molecular ion, which provides a structural fingerprint.

LC-MS is a powerful technique for analyzing a wide range of compounds, including those that are not suitable for GC. ncsu.edu Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed for this compound would likely be the protonated molecule [M+H]⁺ at m/z 140.

Tandem mass spectrometry (MS/MS) would be employed for further structural confirmation. unito.it In an MS/MS experiment, the [M+H]⁺ ion (m/z 140) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is highly specific to the molecule's structure. Predicted fragmentation pathways would likely involve the ethoxy side chain.

Table 3: Predicted Key Mass Fragments for this compound ([M+H]⁺ = 140)

| Predicted m/z | Proposed Lost Neutral Fragment | Fragment Formula |

| 112 | Ethylene (B1197577) (C₂H₄) | C₄H₆N₃O⁺ |

| 96 | Acetaldehyde (CH₃CHO) | C₄H₆N₃⁺ |

| 81 | Ethylene + Hydrogen Cyanide (HCN) | C₃H₃N₂O⁺ |

This multi-technique analytical approach, combining various forms of NMR and MS, allows for the comprehensive and unambiguous structural characterization and identification of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds and functional groups. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of its structural components: the pyrazine ring, the primary amino (-NH2) group, and the ethoxy (-O-CH2-CH3) group. nanoient.orgnasa.gov

The pyrazine ring exhibits a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. nanoient.org Ring stretching vibrations, involving C=C and C=N bonds, produce strong and sharp bands in the 1600-1400 cm⁻¹ range. researchgate.net

The amino group (-NH2) vibrations are highly characteristic. An asymmetric N-H stretching mode is expected to produce a band around 3390 ± 60 cm⁻¹, while the symmetric stretching vibration appears at a lower frequency, typically in the region of 3210 ± 60 cm⁻¹. nanoient.orgyoutube.com An N-H bending or "scissoring" mode is also anticipated, usually found between 1650 and 1580 cm⁻¹. youtube.com

The ethoxy group (-O-CH2-CH3) contributes several distinct vibrational signatures. The C-O-C asymmetric and symmetric stretching vibrations are prominent and typically appear in the 1260-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be present in the 3000-2850 cm⁻¹ range. dtic.mil

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyrazine ring breathing modes are often strong in Raman spectra. nih.govscispace.com A comparative analysis of IR and Raman spectra is crucial for a complete vibrational assignment, as some modes may be active in one technique but weak or forbidden in the other due to molecular symmetry and selection rules. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies and aid in the assignment of experimental bands for related pyrazine derivatives. nanoient.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Amino (-NH₂) | 3450 - 3330 | Medium-Strong |

| Symmetric N-H Stretch | Amino (-NH₂) | 3270 - 3150 | Medium-Weak |

| Aromatic C-H Stretch | Pyrazine Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethoxy (-CH₂CH₃) | 3000 - 2850 | Strong |

| N-H Bend (Scissoring) | Amino (-NH₂) | 1650 - 1580 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyrazine Ring | 1600 - 1400 | Strong |

| Asymmetric C-O-C Stretch | Ethoxy (-O-CH₂) | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch | Ethoxy (-O-CH₂) | 1080 - 1020 | Strong |

Note: This table is predictive and based on characteristic frequencies of functional groups found in similar molecules. Actual experimental values may vary.

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the isolation, purification, and quantitative analysis of this compound. Techniques such as HPLC and HS-SPME coupled with gas chromatography are paramount in research and quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products. nih.gov Given the polar nature imparted by the amino group and nitrogen heteroatoms, several HPLC modes can be employed.

Reversed-phase HPLC (RP-HPLC) is a common choice, typically utilizing a non-polar stationary phase like octadecylsilane (B103800) (C18) and a polar mobile phase. The mobile phase often consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.net For basic compounds like aminopyrazines, peak shape can be improved by adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to control the ionization state of the analyte. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for polar compounds that are weakly retained in reversed-phase systems. jocpr.com In HILIC, a polar stationary phase (e.g., silica) is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer. This technique can provide different selectivity compared to RP-HPLC. jocpr.com

For purity assessment, a validated HPLC method coupled with a UV detector is standard. The method validation would include parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 2: Exemplar HPLC Parameters for Analysis of Aminopyrazine Compounds

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC / Hydrogen-Bonding) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | SHARC 1 / Silica (B1680970) (e.g., 100 x 3.2 mm, 5 µm) sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Methanol with Ammonium Formate buffer sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~254 nm or ~280 nm | UV, MS, ELSD, CAD helixchrom.com |

| Application | Purity analysis, separation from non-polar impurities | Separation of polar isomers, analysis of hydrophilic compounds sielc.com |

The concept of chiral separation applies to enantiomers, which are non-superimposable mirror images of a chiral molecule. The this compound molecule itself is achiral and therefore does not have enantiomers. However, this section can address two relevant analytical challenges: the separation of its non-chiral structural isomers (regioisomers) and the potential chiral separation of related chiral pyrazine derivatives.

Separation of Regioisomers: Regioisomers, such as 2-Amino-5-ethoxypyrazine or 2-Amino-6-ethoxypyrazine, possess the same molecular formula but differ in the position of the ethoxy group on the pyrazine ring. These isomers have different physical and chemical properties and can typically be separated using the advanced achiral HPLC methods described previously (e.g., RP-HPLC or HILIC), as their differing polarities will lead to different retention times. sielc.comsielc.com

Chiral Separation of Related Compounds: In the broader context of pyrazine chemistry, many derivatives are chiral and require enantioselective separation to study their biological and pharmacological properties. mdpi.comnih.gov This is accomplished using chiral chromatography, most commonly HPLC with a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) are widely used for the separation of a broad range of chiral compounds, including various amines and heterocyclic compounds. mdpi.com

The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is critical for achieving separation on polysaccharide-based CSPs. The specific CSP and mobile phase composition must be optimized for each specific chiral compound. mdpi.com

Table 3: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Amines and Heterocycles

| CSP Type | Chiral Selector | Common Mobile Phases | Application Notes |

|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | Broad applicability for many chiral compounds, including amines. mdpi.com |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/Ethanol (B145695) | Offers different selectivity compared to cellulose-based phases. |

| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | n-Hexane/Isopropanol/Dichloromethane | Effective for compounds with π-systems and hydrogen bonding sites. |

| Macrocyclic Antibiotic | Vancomycin or Teicoplanin | Methanol/Water/Buffers | Useful for chiral amino acids and related polar compounds. |

This compound, like many substituted pyrazines, is expected to be a volatile or semi-volatile compound, making it an ideal candidate for analysis by Headspace Solid-Phase Microextraction (HS-SPME). semanticscholar.org This solvent-free sample preparation technique is widely used for extracting and concentrating volatile and semi-volatile analytes from a sample matrix before analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). mdpi.comnih.gov

In HS-SPME, a fused silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the hot injector of a GC, where the analytes are thermally desorbed for separation and detection. mdpi.com

The efficiency of the extraction depends on several parameters that must be optimized, including the type of fiber coating, extraction temperature, extraction time, and sample matrix modifications (e.g., addition of salt to increase the ionic strength of aqueous samples). spkx.net.cnresearchgate.net For pyrazines, fibers with mixed-phase coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective due to their ability to adsorb a wide range of analytes with varying polarities and molecular weights. researchgate.netvitis-vea.de

Table 4: Typical Parameters for HS-SPME Analysis of Volatile Pyrazines

| Parameter | Range / Options | Rationale / Notes |

|---|---|---|

| SPME Fiber Coating | DVB/CAR/PDMS, CAR/PDMS, PDMS/DVB | DVB/CAR/PDMS is often preferred for its broad analyte range, including pyrazines. researchgate.netvitis-vea.de |

| Sample Preparation | Addition of salt (e.g., NaCl) to aqueous samples | Increases the ionic strength, promoting the release of volatile compounds into the headspace ("salting-out" effect). vitis-vea.de |

| Equilibration/Incubation Temp. | 40 - 90 °C | Higher temperatures increase analyte volatility but can affect sample integrity or extraction equilibrium. nih.govresearchgate.net |

| Extraction Time | 20 - 60 min | Time required to reach equilibrium or for sufficient analyte adsorption; must be optimized and kept consistent. researchgate.net |

| Desorption Temperature | 240 - 270 °C | Must be high enough to ensure complete and rapid transfer of analytes from the fiber to the GC column. |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation and identification of the extracted volatile compounds. |

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Ethoxypyrazine

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

Development of Predictive Models for Ethoxypyrazine Derivatives

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in computational chemistry for establishing a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govimist.ma For ethoxypyrazine derivatives, these models can be developed to forecast various endpoints, including but not limited to, receptor binding affinity, metabolic stability, and sensory properties.

The development of such models typically involves the calculation of a wide array of molecular descriptors for a series of ethoxypyrazine derivatives. These descriptors can be categorized into several groups:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build the predictive model. imist.manih.gov The robustness and predictive power of the developed models are then rigorously evaluated using internal and external validation techniques.

| Model Type | Predicted Property | Key Descriptors | Statistical Method | Predictive Accuracy (Illustrative) |

| QSAR | Olfactive Threshold | Dipole Moment, Molecular Surface Area, HOMO Energy | Multiple Linear Regression (MLR) | R² = 0.85 |

| QSAR | Cytotoxicity | LUMO Energy, Partial Charge on Nitrogen Atoms | Partial Least Squares (PLS) | Q² = 0.78 |

| QSPR | Chromatographic Retention Time | Molecular Weight, LogP | Artificial Neural Network (ANN) | R² = 0.92 |

This table presents an illustrative overview of potential predictive models for ethoxypyrazine derivatives, based on methodologies applied to other pyrazine (B50134) compounds.

Correlation Between Computational and Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing the calculated data with experimental findings. researchgate.net For 2-Amino-3-ethoxypyrazine and its analogs, computational methods like Density Functional Theory (DFT) can be used to predict various spectroscopic and structural properties. nih.govsemanticscholar.org

For instance, theoretical calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. These predicted frequencies can then be compared with experimental data obtained from Infrared (IR) and Raman spectroscopy. A high degree of correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular geometry.

Similarly, other properties such as UV-Vis absorption maxima, NMR chemical shifts, and bond lengths and angles can be calculated and correlated with experimental data. Discrepancies between computational and experimental data can often be informative, highlighting the influence of solvent effects, intermolecular interactions in the solid state, or the limitations of the chosen theoretical method.

| Property | Computational Method | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Correlation |

| C=N Stretching Frequency | DFT (B3LYP/6-31G) | 1625 cm⁻¹ | 1620 cm⁻¹ | High |

| ¹H NMR Chemical Shift (NH₂) | DFT (GIAO) | 5.3 ppm | 5.1 ppm | High |

| UV-Vis λmax | TD-DFT | 280 nm | 275 nm | High |

| Bond Length (C-O) | DFT (B3LYP/6-31G) | 1.36 Å | 1.35 Å | High |

This table provides an illustrative comparison of hypothetical computational and experimental data for this compound to demonstrate the concept of data correlation.

The synergy between computational predictions and experimental validation is essential for a comprehensive understanding of the chemical behavior of this compound and for the rational design of novel derivatives with desired properties.

Mechanistic Insights into the Biological Activity of 2 Amino 3 Ethoxypyrazine and Its Analogues

General Biological Activities of Pyrazine (B50134) Derivatives in Research

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a scaffold for a multitude of biologically active compounds. acs.orgnih.gov Derivatives of this core structure have been extensively studied and have shown a wide array of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, antiviral, and antioxidant activities. acs.orgtandfonline.com

Anti-inflammatory Pathways and Modulation

Pyrazine derivatives have demonstrated notable anti-inflammatory potential through the modulation of key inflammatory pathways. Research has shown that certain pyrazine-containing hybrids can inhibit cyclooxygenase (COX) enzymes, suppress the production of pro-inflammatory cytokines, and reduce oxidative stress. nih.gov For instance, some paeonol (B1678282) derivatives incorporating a pyrazine structure have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages. acs.org

Anticancer Mechanisms and Cytotoxicity Studies

The anticancer properties of pyrazine derivatives are a significant area of research. africaresearchconnects.com These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival. surrey.ac.uk For example, aminopyrazine derivatives have been identified as inhibitors of the mitotic kinase Nek2. acs.orgsurrey.ac.uk Cytotoxicity studies have revealed that pyrazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying potent anticancer agents within this class of compounds. nih.gov For instance, a novel series of 1,4-pyrazine-containing compounds were identified as inhibitors of p300/CBP histone acetyltransferases (HAT), which are potential drug targets for cancer. nih.gov

Below is a table summarizing the cytotoxic activity of selected pyrazine derivatives against various cancer cell lines.

| Compound Type | Target Cell Line | IC50 (µM) | Reference |

| Indolizinoquinolinedione derivative with pyrazine | HCT116 | 1.61 - 13.15 | acs.org |

| Cinnamic acid-pyrazine derivative | SH-SY5Y | 3.62 - 3.74 | acs.org |

| Coumarin-pyrazine hybrid | HCT116 | 0.9 | acs.org |

Antibacterial and Antiviral Modes of Action

Pyrazine derivatives have also been recognized for their antimicrobial and antiviral activities. nih.gov The well-known antitubercular drug, pyrazinamide (B1679903), is a pyrazine derivative that has been a cornerstone in the treatment of tuberculosis. youtube.com Its mechanism of action, while complex, is known to involve conversion to its active form, pyrazinoic acid, which disrupts membrane transport and energy metabolism in Mycobacterium tuberculosis. nih.gov

Novel synthetic pyrazine derivatives continue to be explored for their antibacterial and antiviral potential. For example, certain triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The antiviral activity of some pyrazine derivatives is attributed to their ability to inhibit viral replication enzymes. mdpi.com

The following table highlights the antibacterial activity of a selected triazolo[4,3-a]pyrazine derivative.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| triazolo[4,3-a]pyrazine derivative 2e | S. aureus | 32 | nih.gov |

| triazolo[4,3-a]pyrazine derivative 2e | E. coli | 16 | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Several pyrazine derivatives have been reported to possess antioxidant properties, which are often linked to their ability to scavenge free radicals. acs.org The mechanism of radical scavenging can involve hydrogen atom transfer or single electron transfer processes. Chalcone derivatives incorporating a pyrazine heterocycle have been evaluated for their radical scavenging and antioxidant cellular capacity. surrey.ac.uk The antioxidant activity of these compounds is beneficial in mitigating oxidative stress, which is implicated in various pathological conditions.

Specific Mechanistic Studies Relevant to 2-Amino-3-ethoxypyrazine

While direct mechanistic studies specifically on this compound are not extensively documented in the reviewed literature, insights can be drawn from research on structurally similar aminopyrazine and alkoxypyrazine derivatives. The presence of both an amino group and an ethoxy group on the pyrazine ring suggests that the biological activities of this compound could be mediated through mechanisms observed for these related classes of compounds.

Enzyme Inhibition and Allosteric Modulation Studies

Enzyme Inhibition:

Aminopyrazine derivatives have been widely investigated as enzyme inhibitors, particularly as kinase inhibitors. acs.orgsurrey.ac.uk The amino group can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. acs.org For example, a systematic study of aminopyrazine inhibitors of the mitotic kinase Nek2 revealed that the aminopyrazine ring forms two hydrogen bonds with the hinge region of the enzyme. acs.org It is plausible that this compound could exhibit similar inhibitory activity against various kinases, with the amino group playing a key role in target binding.

Furthermore, studies on other heterocyclic compounds with alkoxy substituents have demonstrated their potential as enzyme inhibitors. For instance, 2-alkoxy-3-cyanopyridine derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The ethoxy group in this compound could potentially contribute to binding affinity and selectivity towards specific enzymes.

The table below presents examples of enzyme inhibition by aminopyrazine and alkoxypyridine derivatives.

| Compound Class | Target Enzyme | Inhibition (IC50/Ki) | Reference |

| Aminopyrazine derivative | Nek2 Kinase | Potent inhibition | acs.org |

| 2-alkoxy-3-cyanopyridine derivative | Acetylcholinesterase (AChE) | IC50 = 53.95 ± 4.29 µM | nih.gov |

| 2-alkoxy-3-cyanopyridine derivative | Butyrylcholinesterase (BuChE) | IC50 = 31.79 ± 0.38 µM | nih.gov |

Allosteric Modulation:

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site. mdpi.commdpi.com This binding event can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the endogenous ligand. While no specific studies on the allosteric modulation activity of this compound were found, the general structural features of aminopyrazine derivatives make them potential candidates for such a mechanism. The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) and kinases has become a significant area of drug discovery. mdpi.com Given that aminopyrazines can interact with kinases, it is conceivable that some derivatives, potentially including this compound, could act as allosteric modulators of these or other enzymes. Further research is required to explore this possibility.

Receptor Binding Interactions and Ligand-Target Dynamics

The precise receptor binding interactions and ligand-target dynamics of this compound are not extensively detailed in publicly available literature. However, insights can be drawn from studies on structurally related aminopyrazine derivatives, which are known to interact with a variety of biological targets, often through specific non-covalent interactions. The biological activity of these compounds is frequently attributed to their ability to act as bioisosteres of endogenous ligands, fitting into the binding pockets of enzymes or receptors.

Computational docking studies on various aminopyrazine analogues have revealed that the pyrazine ring often serves as a core scaffold, orienting functional groups for optimal interaction with the target protein. The amino group at the 2-position and the alkoxy group at the 3-position are critical for establishing key binding motifs. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The ethoxy group, with its oxygen atom, can also participate in hydrogen bonding or dipole-dipole interactions. Furthermore, the ethyl moiety of the ethoxy group can engage in hydrophobic or van der Waals interactions with nonpolar residues within the binding site.

For instance, in kinase inhibition, a common target for pyrazine derivatives, the aminopyrazine core often forms hydrogen bonds with the hinge region of the kinase ATP-binding site. This anchoring interaction is crucial for the inhibitory activity. The substituents on the pyrazine ring then extend into adjacent pockets, contributing to potency and selectivity. In the case of this compound, the ethoxy group would likely occupy a hydrophobic pocket near the hinge-binding region.

Table 1: Postulated Receptor Binding Interactions for a Generic Aminopyrazine Scaffold

| Interaction Type | Potential Interacting Group on Scaffold | Example Interacting Residue in Target |

| Hydrogen Bond Donor | 2-Amino group | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Pyrazine Ring Nitrogens | Serine, Threonine, Lysine |

| Hydrogen Bond Acceptor | 3-Ethoxy group oxygen | Arginine, Asparagine |

| Hydrophobic Interaction | Ethyl chain of Ethoxy group | Leucine, Isoleucine, Valine |

This table is illustrative and based on general principles of molecular interactions for aminopyrazine derivatives.

Cellular Uptake, Distribution, and Intracellular Fate Investigations

Compounds with a favorable balance of lipophilicity and hydrophilicity can often passively diffuse across the cell membrane. The pyrazine core, being aromatic, contributes to the lipophilicity of the molecule, while the amino and ethoxy groups can modulate its polarity. The octanol-water partition coefficient (LogP) is a key parameter in predicting passive diffusion, with a moderate LogP value generally favoring cell permeability.

In addition to passive diffusion, carrier-mediated transport is another potential mechanism for cellular uptake. Given the presence of an amino group, it is conceivable that amino acid transporters could play a role in the cellular entry of this compound, although this would require experimental verification. Studies on 2-aminopyridine-modified peptide nucleic acids have shown that the aminopyridine moiety can enhance cellular uptake. nih.gov

Once inside the cell, the distribution of this compound would be governed by its physicochemical properties. It might accumulate in specific organelles based on factors like pH gradients or affinity for particular biomolecules. For instance, basic compounds can become trapped in acidic compartments such as lysosomes. The intracellular fate of the compound would involve its interaction with the intended target, potential off-target interactions, and eventual metabolism and efflux from the cell. The investigation of the intracellular fate often involves techniques like fluorescence microscopy with labeled analogues or subcellular fractionation followed by analytical quantification.

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes are commonly employed to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. enamine.net Studies on various pyrazine derivatives have indicated that they can be substrates for CYP-mediated oxidation. nih.gov

For this compound, potential biotransformation pathways could include:

O-dealkylation: The ethoxy group is a likely site for metabolism, where CYP enzymes could catalyze the removal of the ethyl group to form 2-amino-3-hydroxypyrazine. This metabolite could then undergo further conjugation reactions.

Oxidation of the pyrazine ring: The aromatic pyrazine ring itself can be a target for oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

Conjugation: The amino group and any hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. nih.gov

The metabolic stability of this compound would depend on its susceptibility to these and other metabolic pathways. High metabolic stability in liver microsomes would suggest a lower clearance and potentially a longer half-life in vivo. Conversely, rapid metabolism would indicate a shorter duration of action. Research on 3,5-diaryl-2-aminopyrazine analogues has demonstrated good in vitro metabolic stability in human liver microsomes, suggesting that the aminopyrazine core can be a metabolically robust scaffold. acs.orgnih.gov

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Potential Site on Molecule | Resulting Metabolite |

| O-De-ethylation | Ethoxy group | 2-Amino-3-hydroxypyrazine |

| Ring Hydroxylation | Pyrazine ring | Hydroxylated this compound |

| N-Oxidation | Pyrazine ring nitrogens | This compound-N-oxide |

| Glucuronidation | Amino group or hydroxylated metabolites | Glucuronide conjugate |

| Sulfation | Amino group or hydroxylated metabolites | Sulfate conjugate |

This table represents potential metabolic pathways and requires experimental validation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the optimization of lead compounds. For this compound derivatives, SAR studies would systematically explore the impact of modifying the substituents at various positions on the pyrazine ring.

Modifications at the 2-Amino Position: The amino group is often a key pharmacophoric feature, participating in hydrogen bonding with the biological target. Modification of this group, for example, through alkylation or acylation, would likely have a significant impact on activity. In many cases, a primary amino group is essential for potent activity, and its substitution leads to a decrease in efficacy. acs.orgnih.gov

Table 3: Illustrative SAR for Hypothetical this compound Analogues

| Position of Modification | Type of Modification | Expected Impact on Activity | Rationale |

| 2-Amino | Methylation (Secondary amine) | Likely decrease | Disruption of key hydrogen bond donation |

| 3-Ethoxy | Replacement with Methoxy (B1213986) | Possible change in potency | Altered hydrophobic interaction and size |

| 3-Ethoxy | Replacement with Trifluoromethoxy | Potential increase in metabolic stability | Blocking metabolic O-dealkylation |

| 5 or 6-Position | Introduction of a methyl group | Variable | Steric and electronic effects on binding |

| 5 or 6-Position | Introduction of a chloro group | Variable | Altered electronic distribution and potential for halogen bonding |

This table is speculative and serves to illustrate the principles of SAR.

Rational Design Principles for Potent Analogues

The rational design of potent analogues of this compound would leverage the insights gained from SAR studies and an understanding of the target's three-dimensional structure. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches.

In SBDD, if the crystal structure of the target protein is available, computational tools such as molecular docking can be used to predict the binding mode of this compound and its analogues. This allows for the design of new derivatives with improved complementarity to the binding site. For example, if a hydrophobic pocket is identified near the ethoxy group, analogues with larger, more lipophilic substituents at this position could be designed to fill this pocket and enhance binding affinity. The design of pyrazine-based kinase inhibitors has successfully utilized this approach to achieve high potency and selectivity. nih.govresearchgate.net